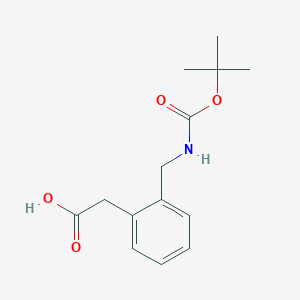

2-(Boc-aminomethyl)phenylacetic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-7-5-4-6-10(11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPQRFCFBISLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373143 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40851-66-9 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-aminomethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(Boc-aminomethyl)phenylacetic acid" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Boc-aminomethyl)phenylacetic acid, a key building block in synthetic organic chemistry, particularly in the design and synthesis of peptidomimetics and other complex molecular architectures. This document details its fundamental properties, outlines a general synthetic approach, and provides a framework for its characterization.

Core Physicochemical Properties

This compound, systematically named 2-((tert-butoxycarbonylamino)methyl)phenylacetic acid, is a bifunctional molecule featuring a carboxylic acid and a Boc-protected amine. This substitution pattern makes it a valuable synthon for introducing a protected aminomethylphenylacetic acid moiety into larger molecules.

Identification and General Properties

A summary of the key identifiers and physical properties of this compound is presented in Table 1. The data is compiled from various chemical suppliers and predictive databases. It is important to note that some physical properties, such as the boiling point and pKa, are predicted values and should be considered as estimates.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-((tert-butoxycarbonylamino)methyl)phenylacetic acid |

| CAS Number | 40851-66-9 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.30 g/mol |

| Appearance | White to off-white solid (typical) |

| Melting Point | Not experimentally determined in available literature |

| Boiling Point | 435.2 ± 33.0 °C (Predicted) |

| Density | 1.163 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.26 ± 0.10 (Predicted) |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the protection of the amino group of 2-(aminomethyl)phenylacetic acid or its ester derivative.

General Experimental Protocol: Boc Protection

The following is a generalized protocol for the Boc protection of an aminophenylacetic acid derivative. This should be adapted and optimized based on the specific starting material and laboratory conditions.

Materials:

-

2-(aminomethyl)phenylacetic acid or its methyl/ethyl ester

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

Solvent (e.g., tetrahydrofuran (THF), dioxane, dichloromethane (DCM))

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (1M)

Procedure:

-

Dissolution: Dissolve the starting amino acid or its ester in a suitable solvent system (e.g., a mixture of THF and water).

-

Basification: Add the base to the solution to deprotonate the amino group, facilitating its nucleophilic attack.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate in the reaction solvent to the mixture at room temperature or 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

If starting with the ester, proceed to the saponification step. If starting with the acid, acidify the aqueous solution to a pH of ~2-3 with 1M HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Saponification (if starting from an ester):

-

Dissolve the crude Boc-protected ester in a mixture of THF and methanol.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide.

-

Stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture and proceed with the acidic work-up and extraction as described above.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthetic Workflow Diagram

The logical flow of the synthesis and purification process is illustrated in the following diagram.

An In-depth Technical Guide to the Synthesis and Purification of 2-(Boc-aminomethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(Boc-aminomethyl)phenylacetic acid, a key building block in the development of various pharmaceutical agents and peptide-based therapeutics. This document details a robust two-step synthetic pathway, starting from the readily available 2-indanone, and outlines rigorous purification protocols to obtain the final product with high purity.

Introduction

This compound, also known by its IUPAC name 2-(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, is a valuable bifunctional molecule. It incorporates a phenylacetic acid moiety, a common scaffold in medicinal chemistry, and a Boc-protected aminomethyl group. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions, making it ideal for multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). This compound serves as a crucial intermediate in the synthesis of complex molecules targeting a variety of therapeutic areas.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 40851-66-9 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Appearance | White powder |

| Melting Point | 112-118 °C |

| Purity (typical) | ≥97% to ≥99% (by HPLC) |

| Storage Conditions | 0-8°C |

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 2-(aminomethyl)phenylacetic acid hydrochloride, from 2-indanone. The second step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocols

Step 1: Synthesis of 2-(Aminomethyl)phenylacetic Acid Hydrochloride

This procedure involves a Schmidt rearrangement of 2-indanone to form the corresponding lactam, followed by acidic hydrolysis.

3.1.1. Formation of o-Aminomethylphenylacetic acid Lactam

Reaction Scheme: 2-Indanone + NaN₃ + H₂SO₄ → o-Aminomethylphenylacetic acid Lactam

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| 2-Indanone | 132.16 | 0.186 | 24.6 |

| Sodium Azide | 65.01 | 0.4 | 26.0 |

| Sulfuric Acid (conc.) | 98.08 | - | 100 mL |

| Chloroform | 119.38 | - | 1 L |

Procedure:

-

In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, suspend 24.6 g (0.186 mol) of 2-indanone and 26 g (0.4 mol) of sodium azide in 1 L of chloroform.

-

Stir the suspension and add 100 mL of concentrated sulfuric acid dropwise at a rate that maintains the reaction temperature between 33-37°C. Caution: Hydrazoic acid, which is toxic and explosive, is evolved during this step. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

Pour the reaction mixture into 800 g of crushed ice.

-

Separate the chloroform layer. Extract the aqueous phase three times with 300 mL portions of chloroform.

-

The combined organic phases contain the crude lactam and can be carried forward to the next step.

3.1.2. Hydrolysis to 2-(Aminomethyl)phenylacetic Acid Hydrochloride

Reaction Scheme: o-Aminomethylphenylacetic acid Lactam + HCl + H₂O → 2-(Aminomethyl)phenylacetic Acid Hydrochloride

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| o-Aminomethylphenylacetic acid Lactam | 147.17 | 0.075 | 11.1 (crude) |

| Hydrochloric Acid (conc.) | 36.46 | - | 150 mL |

| Activated Charcoal | 12.01 | - | 2.0 g |

Procedure:

-

Transfer the crude lactam (approximately 11.1 g, 0.075 mol) to a 500 mL round-bottom flask.

-

Add 150 mL of concentrated hydrochloric acid.

-

Reflux the mixture for 3 hours with magnetic stirring.

-

While the solution is still hot, add 2.0 g of activated charcoal and continue to reflux for 5 minutes.

-

Filter the hot solution to remove the charcoal.

-

Concentrate the filtrate to dryness under reduced pressure.

-

The resulting solid is 2-(aminomethyl)phenylacetic acid hydrochloride. This crude product can be used directly in the next step or purified by recrystallization from an acetone/water mixture.

Step 2: Synthesis of this compound

This step involves the protection of the primary amine of 2-(aminomethyl)phenylacetic acid hydrochloride using di-tert-butyl dicarbonate (Boc anhydride).

Reaction Scheme: 2-(Aminomethyl)phenylacetic Acid Hydrochloride + (Boc)₂O + NaOH → this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| 2-(Aminomethyl)phenylacetic Acid Hydrochloride | 201.65 | 1.0 eq | - |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.1 eq | - |

| Sodium Hydroxide (NaOH) | 40.00 | 2.0 eq | - |

| Dioxane/Water (1:1) | - | - | - |

| Ethyl Acetate | 88.11 | - | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | - | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

-

Dissolve 2-(aminomethyl)phenylacetic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydroxide (2.0 eq) to the solution and stir until it dissolves.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to approximately 3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization to obtain a product with high purity.

4.1. Recrystallization Protocol

Solvent System: A common and effective solvent system for the recrystallization of Boc-protected amino acids is a mixture of a "good" solvent, such as ethyl acetate, and a "poor" solvent, like hexanes.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes to the hot solution with stirring until a slight turbidity persists.

-

If necessary, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, during which time crystals should form.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexanes.

-

Dry the crystals under vacuum to a constant weight.

Table 2: Expected Yield and Purity

| Step | Product | Typical Yield | Purity (HPLC) |

| 1. Synthesis of Precursor (from 2-indanone) | 2-(Aminomethyl)phenylacetic Acid Hydrochloride | 60-70% | >95% |

| 2. Boc Protection | This compound | 85-95% | >98% |

| 3. Recrystallization | Purified this compound | >90% recovery | >99% |

Quality Control

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC). The structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

5.1. HPLC Analysis

A reverse-phase HPLC method can be employed to determine the purity of this compound. A typical mobile phase consists of a gradient of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid[2][3].

5.2. NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the aminomethyl and acetic acid moieties, and the aromatic protons.

Logical Flow for Boc Protection and Purification

The following diagram illustrates the decision-making process and workflow for the Boc protection and subsequent purification of the product.

This comprehensive guide provides the necessary details for the successful synthesis and purification of this compound, enabling researchers and developers to produce this key intermediate with high purity for their downstream applications.

References

"2-(Boc-aminomethyl)phenylacetic acid" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Boc-aminomethyl)phenylacetic acid, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document details its physicochemical properties, outlines a representative synthetic protocol, and illustrates its application in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is a derivative of phenylacetic acid featuring a tert-butoxycarbonyl (Boc) protected aminomethyl group at the ortho position. The Boc protecting group is instrumental in peptide chemistry, enabling the stepwise assembly of amino acids into peptide chains.

| Property | Value | References |

| Molecular Formula | C14H19NO4 | [1][2][3][4] |

| Molecular Weight | 265.30 g/mol | [4] |

| CAS Number | 40851-66-9 | [1][2] |

| Appearance | White powder | [2] |

| Melting Point | 112-118 °C | [2] |

| Purity | ≥99.0% (HPLC) | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide. | |

| Storage | Store at 0-8°C under an inert atmosphere (e.g., Argon). | [1][2] |

Experimental Protocols

Representative Synthesis of this compound

This protocol is a generalized representation and may require optimization.

Step 1: Synthesis of 2-(Aminomethyl)phenylacetic acid lactam

A common precursor for 2-(aminomethyl)phenylacetic acid is its lactam, which can be synthesized from 2-indanone.

-

Reaction: 2-indanone is reacted with sodium azide and a strong acid (e.g., sulfuric acid) in a suitable solvent like chloroform. This reaction proceeds via a Schmidt rearrangement.

-

Procedure:

-

To a stirred suspension of 2-indanone in chloroform, add concentrated sulfuric acid while maintaining a controlled temperature.

-

Portion-wise, add sodium azide to the mixture.

-

After the reaction is complete, the mixture is carefully quenched with ice-water.

-

The product, o-aminomethylphenylacetic acid lactam, is extracted with an organic solvent.

-

Step 2: Hydrolysis of the Lactam to 2-(Aminomethyl)phenylacetic acid

The lactam is then hydrolyzed to yield the free amino acid.

-

Reaction: The lactam is refluxed in the presence of a strong acid, such as hydrochloric acid.

-

Procedure:

-

The isolated lactam from Step 1 is suspended in aqueous hydrochloric acid.

-

The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

-

Upon cooling, the hydrochloride salt of 2-(aminomethyl)phenylacetic acid precipitates and can be isolated by filtration.

-

Step 3: Boc Protection of 2-(Aminomethyl)phenylacetic acid

The final step is the protection of the amino group with a Boc group.

-

Reaction: The amino acid hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Procedure:

-

The 2-(aminomethyl)phenylacetic acid hydrochloride is dissolved in a mixture of a suitable solvent (e.g., dioxane or THF) and water.

-

The pH of the solution is adjusted to be basic (pH 9-10) with a suitable base (e.g., sodium hydroxide or triethylamine).

-

Di-tert-butyl dicarbonate is added to the solution, and the reaction is stirred at room temperature until completion.

-

After the reaction, the mixture is acidified and the product, this compound, is extracted with an organic solvent.

-

The organic layer is dried and the solvent is evaporated to yield the final product, which can be further purified by recrystallization or chromatography.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Boc-chemistry-based solid-phase peptide synthesis. The Boc group serves as a temporary protecting group for the N-terminus, which can be selectively removed under acidic conditions.

Workflow for Incorporating this compound in SPPS:

The following diagram illustrates the key steps in a typical SPPS cycle using a Boc-protected amino acid.

Figure 1: General workflow for the incorporation of a Boc-protected amino acid in SPPS.

Detailed Steps of the SPPS Cycle:

-

Deprotection: The N-terminal Boc group of the amino acid attached to the solid support is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Washing: The resin is washed thoroughly to remove excess TFA and the cleaved Boc group.

-

Neutralization: The protonated N-terminus is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction.

-

Washing: The resin is washed again to remove excess base.

-

Coupling: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt)) and then reacted with the free N-terminus on the resin-bound peptide.

-

Washing: The resin is washed to remove unreacted reagents and byproducts.

-

Repeat: This cycle of deprotection, neutralization, and coupling is repeated with the next desired Boc-protected amino acid until the peptide sequence is complete.

This in-depth guide provides essential information for researchers and professionals working with this compound, highlighting its properties and critical role in synthetic chemistry.

References

Solubility Profile of 2-(Boc-aminomethyl)phenylacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Boc-aminomethyl)phenylacetic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility trends for Boc-protected amino acids and provides detailed experimental protocols for determining precise solubility values in a laboratory setting.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and peptide chemistry.[1] Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation. The molecule incorporates a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group and a phenylacetic acid moiety, which influence its solubility behavior.

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility of this compound based on the behavior of similar compounds.

| Solvent | Chemical Class | Expected Solubility | Rationale |

| High Polarity Solvents | |||

| Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used for solid-phase peptide synthesis with Boc-protected amino acids.[2][3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Effective for dissolving more challenging or poorly soluble Boc-protected amino acids.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | A common solvent for solid-phase peptide synthesis.[3] |

| Moderate Polarity Solvents | |||

| Tetrahydrofuran (THF) | Ether | Moderate to High | Generally a good solvent for Boc-protected amino acids.[2] |

| Dichloromethane (DCM) | Halogenated | Moderate to High | A common solvent for reactions and purification of Boc-protected compounds.[2][3] |

| Acetonitrile (ACN) | Nitrile | Moderate | |

| Isopropanol (IPA) | Alcohol | Moderate | Phenylacetic acid shows solubility in alcohols.[4] |

| Ethanol (EtOH) | Alcohol | Moderate | Phenylacetic acid is soluble in ethanol.[4] |

| Methanol (MeOH) | Alcohol | Moderate | |

| Low Polarity Solvents | |||

| Ethyl Acetate (EtOAc) | Ester | Low to Moderate | |

| Toluene | Aromatic | Low | |

| Hexanes | Alkane | Low |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The two primary methods for solubility determination are the kinetic and thermodynamic (shake-flask) methods.[5][6][7]

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[6]

Principle: An excess amount of the solid compound is equilibrated with a solvent over a period to form a saturated solution. The concentration of the dissolved solute is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

-

Determine the concentration of the compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy with a pre-established calibration curve.

-

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock.[5][7]

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent of interest until precipitation is observed.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO.

-

Titration: Gradually add the stock solution to a known volume of the target organic solvent while monitoring for the first sign of precipitation (turbidity). This can be done manually or using an automated liquid handling system.

-

Detection: The point of precipitation can be detected visually or by instrumental methods such as nephelometry (light scattering) or UV-Vis spectroscopy (absorbance changes).

-

Calculation: The kinetic solubility is the concentration of the compound in the solvent just before precipitation occurs.

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, solubility increases with temperature, although this should be determined empirically as some compounds exhibit retrograde solubility.[3]

-

pH: For acidic compounds like this one, the pH of the solution can significantly impact solubility, particularly in aqueous or protic organic solvents. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt.

-

Presence of Co-solvents: The addition of a co-solvent can significantly alter the solubility. For instance, a small amount of a stronger solvent like DMSO can increase the solubility in a weaker one.[3]

-

Solid-State Form: The crystalline form (polymorph) or amorphous state of the solid can affect its solubility.[7]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment based on the behavior of similar Boc-protected amino acids suggests high solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in alcohols and chlorinated solvents. For precise quantitative data, the thermodynamic (shake-flask) method is recommended. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound in various organic solvents, which is essential for its effective use in research and development.

References

Technical Guide: Safety and Handling of 2-(Boc-aminomethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of 2-(Boc-aminomethyl)phenylacetic acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] It is a derivative of phenylacetic acid containing a Boc-protected aminomethyl group, making it a valuable building block in organic synthesis, particularly in peptide chemistry.[1]

| Property | Value | Source |

| CAS Number | 40851-66-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][2][3][4][5] |

| Molecular Weight | 265.30 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 112-118 °C | [1] |

| Boiling Point (Predicted) | 435.2 ± 33.0 °C | [2] |

| Density (Predicted) | 1.163 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.26 ± 0.10 | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Limited solubility in water. | [6] |

Safety and Hazard Information

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Serious eye irritation (Category 2A), H319: Causes serious eye irritation.

Pictogram:

-

GHS07: Exclamation mark[4]

Signal Word: Warning[4]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/ eye protection/ face protection.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[4]

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Wash thoroughly after handling.[4]

Storage:

-

Store in a cool place.

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store under an inert gas (e.g., Argon).[7]

Emergency Procedures

First Aid Measures:

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[8]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[8]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

Firefighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Hazardous combustion products: Carbon oxides, nitrogen oxides (NOx).[8]

-

Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[8]

Accidental Release Measures:

-

Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental precautions: Do not let product enter drains.

-

Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[8]

Experimental Protocols and Applications

This compound is a key building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The Boc protecting group on the amine allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support.

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general cyclical process of Boc-SPPS.

Detailed Methodology for a Single Coupling Cycle in Boc-SPPS

The following protocol outlines the key steps for one cycle of amino acid addition in Boc-SPPS. This is a general guide and may require optimization for specific peptide sequences.

-

Resin Swelling: The solid support resin (e.g., Merrifield resin) is swelled in a suitable solvent like dichloromethane (DCM) for 30-60 minutes.[9]

-

Boc Deprotection: The temporary Boc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 50% trifluoroacetic acid (TFA) in DCM.[9] This is typically a 20-30 minute reaction.

-

Washing: The resin is washed multiple times with DCM and/or dimethylformamide (DMF) to remove residual TFA and byproducts.

-

Neutralization: The resulting trifluoroacetate salt of the terminal amine is neutralized to the free amine using a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[10] This step is repeated to ensure complete neutralization.

-

Washing: The resin is washed again with DCM and/or DMF to remove excess base and its salt.

-

Coupling: The next Nα-Boc protected amino acid (2-4 equivalents) is activated with a coupling agent (e.g., HBTU, HOBt) and coupled to the free amine on the resin.[9] The reaction is carried out in the presence of a base like DIEA.

-

Washing: After the coupling reaction is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[9] This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF).[9]

Biological Context: Phenylacetic Acid Catabolism

While this compound is primarily a synthetic intermediate, its core structure, phenylacetic acid (PAA), is a biologically active molecule. PAA is a plant auxin and is also a product of phenylalanine metabolism in various organisms, including bacteria and humans.[11][12] In some bacteria, PAA can be utilized as a carbon source through a specific catabolic pathway. Understanding this pathway can be relevant for researchers in microbiology and metabolic engineering.

The following diagram illustrates a simplified pathway for the catabolism of phenylacetic acid in some bacteria.

Disposal Considerations

Dispose of the contents and container in accordance with local, regional, national, and international regulations. The compound should be disposed of at an approved waste disposal plant. Discharge into the environment should be avoided.

Disclaimer: This document is intended as a guide and does not replace a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound from their supplier before use. All laboratory work should be conducted by trained professionals in a well-ventilated area with appropriate personal protective equipment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 40851-66-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-(Boc-aminomethyl)-phenylessigsäure ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 40851-66-9|this compound|BLD Pharm [bldpharm.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. calpaclab.com [calpaclab.com]

- 8. capotchem.com [capotchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phenylacetic acid - Wikipedia [en.wikipedia.org]

The Strategic Application of 2-(Boc-aminomethyl)phenylacetic Acid in Peptide and Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-aminomethyl)phenylacetic acid is a versatile synthetic building block that has garnered significant attention in the fields of peptide and medicinal chemistry. Its unique structural features, combining a conformationally constrained phenylacetic acid scaffold with a protected amine, make it an invaluable tool for the synthesis of novel peptides, peptidomimetics, and other bioactive molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl moiety allows for controlled, stepwise chemical modifications, a crucial aspect in the complex assembly of pharmaceutical candidates. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application. The key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 40851-66-9 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.30 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis of this compound

Proposed Synthetic Pathway

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Bromomethyl)phenylacetic acid

-

To a solution of 2-methylphenylacetic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under inert atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to yield the crude 2-(bromomethyl)phenylacetic acid, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-(bromomethyl)phenylacetic acid in an appropriate solvent like dimethylformamide (DMF) and add sodium azide (NaN₃, 1.2 equivalents).

-

Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

-

The resulting azide intermediate is then reduced to the corresponding amine. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After the reduction is complete, filter the catalyst and remove the solvent.

-

Dissolve the crude amine in a solvent such as dichloromethane and add triethylamine (Et₃N, 1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).

-

Stir the reaction at room temperature until the amine is fully protected.

-

Work up the reaction by washing with aqueous acid and brine, followed by drying over anhydrous sodium sulfate.

-

Purify the final product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected NMR and IR data can be predicted based on its structure and data from similar compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | COOH |

| ~7.2-7.4 | m | 4H | Aromatic CH |

| ~4.8-5.0 | br s | 1H | NH |

| ~4.3 | d | 2H | CH₂-NH |

| ~3.6 | s | 2H | CH₂-COOH |

| ~1.4 | s | 9H | C(CH₃)₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | COOH |

| ~156 | C=O (Boc) |

| ~135-140 | Aromatic C (quaternary) |

| ~125-130 | Aromatic CH |

| ~80 | C(CH₃)₃ |

| ~45 | CH₂-NH |

| ~40 | CH₂-COOH |

| ~28 | C(CH₃)₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (carbamate) |

| ~2500-3300 | O-H stretch (carboxylic acid) |

| ~1740 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (carbamate) |

| ~1500-1600 | Aromatic C=C stretch |

| ~1160 | C-O stretch (carbamate) |

Applications in Peptide and Medicinal Chemistry

The primary utility of this compound lies in its application as a constrained amino acid analogue in the synthesis of peptides and peptidomimetics. The phenylacetic acid core introduces a degree of conformational rigidity, which can be advantageous in designing molecules that target specific protein-protein interactions or enzyme active sites.

Workflow for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Medicinal Chemistry Applications and Potential

Derivatives of this compound are being explored for a variety of therapeutic applications. While specific examples with IC50 values directly utilizing this exact building block are not widely reported, the broader class of aminomethylphenylacetic acid derivatives has shown promise. For instance, related structures are investigated as inhibitors of enzymes and as modulators of protein-protein interactions. The constrained nature of the phenylacetic acid scaffold can lead to improved binding affinity and selectivity for the target protein.

Table of Potential Therapeutic Targets for Derivatives

| Therapeutic Area | Potential Target | Rationale |

| Oncology | Protein-protein interactions (e.g., p53-MDM2) | The rigid scaffold can mimic key alpha-helical or beta-turn motifs involved in the interaction. |

| Inflammation | Proteases (e.g., caspases, cathepsins) | The constrained structure can fit into specific enzyme active sites, leading to potent inhibition. |

| Neurology | GPCRs, ion channels | The aminomethylphenylacetic acid core can serve as a scaffold to present pharmacophoric groups in a defined spatial orientation for receptor binding. |

This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its straightforward incorporation into synthetic routes, facilitated by the Boc protecting group, allows for the systematic exploration of structure-activity relationships in drug discovery. While detailed synthetic and biological data for this specific compound are emerging, the established utility of related structures highlights its significant potential for the development of novel therapeutics. This guide provides a foundational understanding and practical framework for researchers to leverage the unique properties of this compound in their ongoing research endeavors.

References

The Strategic Application of 2-(Boc-aminomethyl)phenylacetic Acid in the Synthesis of Bioactive Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butoxycarbonyl-aminomethyl)phenylacetic acid, a bifunctional building block, has emerged as a valuable tool in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a Boc-protected primary amine and a carboxylic acid moiety appended to a phenyl ring, offers synthetic chemists a versatile platform for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the properties, synthetic applications, and experimental considerations for utilizing this building block, with a focus on its role in generating libraries of compounds with potential therapeutic applications.

Core Properties and Synthetic Utility

The strategic importance of 2-(Boc-aminomethyl)phenylacetic acid lies in the orthogonal reactivity of its two functional groups. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for the aminomethyl group, allowing for selective manipulation of the carboxylic acid. Conversely, the carboxylic acid can be activated for amide bond formation or other transformations while the amine remains protected. This inherent functionality makes it an ideal precursor for a variety of synthetic strategies, including solid-phase peptide synthesis and the construction of heterocyclic scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 40851-66-9 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 112-118 °C |

| Purity (HPLC) | ≥99% |

| Solubility | Soluble in methanol, DMF, and dichloromethane |

Application in the Synthesis of Benzolactams: A Hypothetical Case Study

A significant application of this compound is in the synthesis of benzolactams, a class of heterocyclic compounds with a wide range of biological activities. The intramolecular cyclization of this compound derivatives serves as a key step in the construction of these valuable scaffolds. The following section details a representative experimental protocol for such a transformation.

Experimental Protocol: Synthesis of a Benzolactam Intermediate

This protocol describes a two-step process: first, the activation of the carboxylic acid and coupling with a generic primary amine, followed by Boc deprotection and intramolecular cyclization to yield the benzolactam.

Step 1: Amide Bond Formation

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

-

Stir the solution at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Add the primary amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the corresponding amide.

-

Step 2: Boc Deprotection and Intramolecular Cyclization

-

Reagents and Materials:

-

Boc-protected amide from Step 1 (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

-

Procedure:

-

Dissolve the Boc-protected amide (1.0 eq) in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Redissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8.

-

The intramolecular cyclization to the benzolactam is expected to proceed upon neutralization.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude benzolactam by flash column chromatography or recrystallization.

-

Table 2: Representative Quantitative Data for Benzolactam Synthesis

| Step | Product | Yield (%) | Purity (HPLC) (%) | ¹H NMR (δ, ppm) | MS (m/z) |

| 1 | Boc-protected Amide | 85-95 | >98 | 1.45 (s, 9H), 4.30 (d, 2H), 4.45 (d, 2H), 7.10-7.40 (m, 9H) | [M+H]⁺ |

| 2 | Benzolactam | 70-85 | >99 | 4.40 (s, 2H), 4.60 (s, 2H), 7.20-7.50 (m, 9H) | [M+H]⁺ |

Note: The spectroscopic data presented are hypothetical and representative for the proposed structures.

Logical Workflow and Visualization

The synthetic strategy outlined above can be visualized as a logical workflow, demonstrating the sequential transformations from the starting building block to the final heterocyclic product.

Caption: Synthetic workflow for the preparation of a benzolactam from this compound.

Potential Biological Significance and Signaling Pathways

Benzolactam and isoindolinone cores are present in a variety of biologically active molecules that interact with a range of cellular targets. For instance, certain isoindolinone derivatives have been shown to act as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and is a target in cancer therapy. Other derivatives can modulate the activity of ion channels or G-protein coupled receptors (GPCRs).

The synthesis of a library of benzolactams derived from this compound could therefore lead to the discovery of novel modulators of such signaling pathways.

Caption: Logical relationship from a synthesized compound library to a potential therapeutic outcome.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications. Its utility in constructing heterocyclic systems like benzolactams, coupled with the potential for generating diverse chemical libraries, makes it an important tool for drug discovery and development professionals. The experimental protocols and workflows presented in this guide offer a foundational understanding for the strategic implementation of this building block in organic synthesis campaigns. Further exploration of the biological activities of the resulting compounds is a promising avenue for future research.

A Technical Guide to 2-(Boc-aminomethyl)phenylacetic Acid: Synthesis, Suppliers, and Application in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-aminomethyl)phenylacetic acid is a bifunctional molecule of significant interest in contemporary drug discovery and development. Its structure, featuring a phenylacetic acid moiety and a Boc-protected aminomethyl group, makes it a valuable building block, particularly as a linker in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its suppliers, pricing, a representative synthesis protocol, and a detailed experimental methodology for its application in the synthesis of PROTACs, targeting the degradation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key mediator in inflammatory signaling pathways.

Physicochemical Properties

| Property | Value |

| CAS Number | 40851-66-9[1] |

| Molecular Formula | C₁₄H₁₉NO₄[1] |

| Molecular Weight | 265.30 g/mol [1] |

| Appearance | White to off-white powder or crystalline solid |

| Purity | Typically ≥97% or ≥99% |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

Suppliers and Pricing

Pricing for this compound is generally provided upon request from the suppliers. The cost can vary based on the quantity and purity required.

| Supplier | Purity | Available Quantities | Pricing |

| Sigma-Aldrich | ≥99.0%[1] | Inquire | By Quote |

| BLD Pharm | ≥98% | 1g, 5g, 10g, 25g | By Quote |

| Chem-Impex International | ≥98% | 1g, 5g, 10g, 25g, 100g | By Quote |

| Santa Cruz Biotechnology | Inquire | Inquire | By Quote |

| GlobalChemMall | Inquire | Inquire | By Quote |

Representative Synthesis of this compound

While various synthetic routes to substituted phenylacetic acids exist, a common approach involves the modification of a readily available starting material. A plausible, representative synthesis of this compound can be envisioned via a multi-step process starting from 2-methylaniline, proceeding through a Gabriel synthesis-type reaction to introduce the aminomethyl group, followed by manipulations to form the acetic acid side chain and subsequent Boc protection.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of N-(2-methylbenzyl)phthalimide

-

In a round-bottom flask, dissolve phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes.

-

To this suspension, add 2-methylbenzyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield N-(2-methylbenzyl)phthalimide.

Step 2: Bromination of the Methyl Group

-

Suspend N-(2-methylbenzyl)phthalimide (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under inert atmosphere, with irradiation from a tungsten lamp, for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude N-(2-(bromomethyl)benzyl)phthalimide.

Step 3: Cyanation and Hydrolysis to form 2-(Phthalimidomethyl)phenylacetic acid

-

Dissolve the crude N-(2-(bromomethyl)benzyl)phthalimide in a mixture of ethanol and water.

-

Add sodium cyanide (1.5 eq) and heat the mixture to reflux for 8-12 hours.

-

After the cyanation is complete, add a solution of sodium hydroxide (5.0 eq) and continue to reflux for an additional 24 hours to hydrolyze both the nitrile and the phthalimide.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~2.

-

Collect the precipitated 2-(aminomethyl)phenylacetic acid by filtration.

-

To protect the amine, dissolve the crude amino acid in a mixture of dioxane and water, and add sodium bicarbonate (2.5 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and stir at room temperature overnight.

-

Acidify the reaction mixture with citric acid and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: A representative workflow for the synthesis of this compound.

Application in PROTAC Synthesis: IRAK4 Degrader

This compound is an ideal linker for the synthesis of PROTACs. The carboxylic acid allows for coupling to an amine-functionalized E3 ligase ligand (e.g., pomalidomide derivatives), while the Boc-protected amine can be deprotected to allow for subsequent coupling to a protein of interest (POI) ligand. The following is a detailed experimental protocol for the synthesis of a hypothetical IRAK4-targeting PROTAC using this linker.

Experimental Protocol: Synthesis of an IRAK4-Targeting PROTAC

Step 1: Coupling of this compound with an E3 Ligase Ligand

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add an amine-functionalized pomalidomide derivative (1.1 eq).

-

Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected linker-E3 ligase ligand conjugate.

Step 2: Boc Deprotection

-

Dissolve the purified Boc-protected conjugate from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene several times to remove residual TFA. The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling with the IRAK4 Ligand

-

Dissolve the amine salt from Step 2 and a carboxylic acid-functionalized IRAK4 inhibitor (e.g., a derivative of known IRAK4 inhibitors) (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the formation of the final PROTAC molecule by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.

Caption: A general workflow for the synthesis of a PROTAC using this compound.

Mechanism of Action: PROTAC-Mediated IRAK4 Degradation

The synthesized PROTAC molecule functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and degrade the IRAK4 protein.

Caption: The signaling pathway of PROTAC-mediated degradation of the IRAK4 protein.

This mechanism involves the formation of a ternary complex between the IRAK4 protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the IRAK4 protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can participate in further degradation cycles.

Conclusion

This compound is a versatile and valuable chemical tool for researchers in drug discovery. Its utility as a bifunctional linker is particularly evident in the synthesis of PROTACs, a promising therapeutic modality. This guide provides a comprehensive overview of its procurement, a representative synthesis, and a detailed protocol for its application in creating targeted protein degraders, thereby serving as a valuable resource for scientists working at the forefront of pharmaceutical research.

References

"2-(Boc-aminomethyl)phenylacetic acid" literature review and key studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-aminomethyl)phenylacetic acid is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and drug discovery. Its structure, featuring a phenylacetic acid moiety and a Boc-protected aminomethyl group, makes it an ideal scaffold for the synthesis of a wide range of complex molecules, including peptides and targeted protein degraders. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for controlled, stepwise synthetic strategies, while the carboxylic acid and the deprotected amine offer reactive handles for further chemical modifications.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and key applications in drug discovery. It is intended to serve as a valuable resource for researchers and scientists in the field.

Chemical and Physical Properties

This compound is a white to off-white solid. Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.30 g/mol | [1][2] |

| CAS Number | 40851-66-9 | [1][2] |

| Appearance | White to off-white powder | |

| Purity | ≥97% | [3] |

| Melting Point | 112-118 °C | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere. | [3] |

Synthesis of this compound

General Experimental Protocol for Boc Protection

Materials:

-

2-(Aminomethyl)phenylacetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

A suitable solvent (e.g., dioxane, tetrahydrofuran (THF), or a mixture of water and an organic solvent)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve 2-(aminomethyl)phenylacetic acid in the chosen solvent system.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Add water to the residue and acidify the aqueous solution with HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.

Figure 1. General workflow for the synthesis of this compound.

Key Applications in Drug Discovery

Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) utilizing the Boc protection strategy. The Boc group protects the N-terminus of the amino acid, preventing self-polymerization and allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[4]

General Boc-SPPS Protocol:

The general cycle of Boc-SPPS involves the following steps:

-

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a strong acid, typically trifluoroacetic acid (TFA), to expose a free amino group.[5]

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIEA), to generate the free amine.[5]

-

Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., dicyclohexylcarbodiimide/N-hydroxybenzotriazole (DCC/HOBt) or HBTU/HATU) and added to the resin to form a new peptide bond.

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).

Figure 2. The general cycle of Boc-based solid-phase peptide synthesis (SPPS).

Linker for Proteolysis Targeting Chimeras (PROTACs)

The structure of this compound makes it an attractive candidate for use as a linker or a component of a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker plays a crucial role in PROTAC design, as its length, rigidity, and composition can significantly impact the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. After deprotection of the Boc group, the resulting aminomethyl group can be coupled to a warhead that binds the target protein, while the carboxylic acid can be attached to a ligand for an E3 ligase (e.g., VHL or Cereblon ligands).

References

In-Depth Technical Guide: Stability and Storage of 2-(Boc-aminomethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Boc-aminomethyl)phenylacetic acid, a key intermediate in pharmaceutical synthesis and drug development. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing the quality of downstream applications.

Physicochemical Properties and Recommended Storage

This compound is a white crystalline powder.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and facilitates its use in various synthetic applications, particularly in peptide synthesis and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][][3]

Table 1: Summary of Physicochemical and Storage Information

| Parameter | Value | Source(s) |

| CAS Number | 40851-66-9 | [1][4] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 112-118 °C | [1] |

| Purity (Typical) | ≥97-99% (HPLC) | [1][5] |

| Recommended Storage Temperature | 2-8°C (Refrigerated) | [1][5] |

| Recommended Storage Conditions | Dry, dark place, under an inert atmosphere (e.g., Argon). | [1] |

| Incompatible Materials | Strong acids, acid chlorides, acid anhydrides, strong oxidizing agents. | [6] |

| Conditions to Avoid | Moisture, excessive heat, and direct sunlight. | [6] |

Stability Profile and Degradation Pathways

The primary point of instability in this compound is the Boc protecting group, which is susceptible to cleavage under certain conditions. Understanding these degradation pathways is essential for handling the compound during synthesis and analysis.

Acid-Catalyzed Hydrolysis

The Boc group is designed to be labile under acidic conditions.[6] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the removal of the Boc group, yielding 2-(aminomethyl)phenylacetic acid.[7] The kinetics of this deprotection can be influenced by the acid concentration and the solvent system used.[8]

Thermal Degradation

While generally stable at recommended storage temperatures, prolonged exposure to elevated temperatures can induce thermal degradation of the Boc group.[9] This process can occur even in the absence of a catalyst and typically involves the formation of isobutylene and carbon dioxide as byproducts.[9] Studies on other Boc-protected amines have shown that thermal deprotection can occur at temperatures ranging from 150°C to over 200°C, depending on the solvent and the structure of the amine.[10]

Photostability

Specific photostability studies on this compound are not extensively documented in the public domain. However, as a general precaution for complex organic molecules, exposure to direct sunlight or high-intensity UV light should be minimized to prevent potential photodegradation.

Experimental Protocols

The following are representative protocols for the handling and stability assessment of this compound.

Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., elevated temperature, acidic pH).

Materials:

-

This compound

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Phosphate buffer

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Incubator/oven

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Stress Sample Preparation:

-

Thermal Stress: Aliquot the stock solution into vials and place them in an incubator at a specified temperature (e.g., 40°C, 60°C).

-

Acidic Stress: Adjust the pH of an aqueous solution of the compound to an acidic value (e.g., pH 2) using a dilute acid and incubate at a specified temperature.

-

-

Time Points: Withdraw aliquots from the stress samples at various time points (e.g., 0, 24, 48, 72 hours).

-

Sample Analysis by HPLC:

-

Mobile Phase: A typical mobile phase for the analysis of Boc-protected amino acids is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[]

-

Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of degradation by comparing the peak area at each time point to the initial (time 0) peak area.

Visualization of Workflows and Applications

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a stability study on this compound.

Role as a Linker in PROTACs

This compound and its derivatives are valuable as linkers in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[][3] The linker's role is to connect the target protein-binding ligand to the E3 ligase-recruiting ligand, facilitating the formation of a ternary complex.[12][13]

Conclusion

The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of 2-8°C in a dry, dark, and inert environment, and by being mindful of its incompatibility with strong acids and oxidizing agents, researchers can ensure the compound's integrity. The provided experimental protocol for stability testing offers a framework for in-house quality control and further stability studies. The versatility of this molecule, particularly as a linker in advanced therapeutic modalities like PROTACs, underscores the importance of a thorough understanding of its chemical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 3. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 4. 40851-66-9|this compound|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 10. pubs.acs.org [pubs.acs.org]

- 12. chempep.com [chempep.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Boc-aminomethyl)phenylacetic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of derivatives and analogues of 2-(Boc-aminomethyl)phenylacetic acid. This scaffold serves as a versatile building block in medicinal chemistry for the development of targeted therapeutics, particularly enzyme inhibitors.

Core Structure and Synthetic Overview

This compound is a key intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a Boc-protected amine and a phenylacetic acid moiety, allows for diverse chemical modifications to explore structure-activity relationships (SAR). The Boc (tert-butyloxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed, facilitating the synthesis of complex molecules.

A general synthetic approach to create amide derivatives from this core involves the coupling of this compound with various aniline derivatives. This can be achieved using standard peptide coupling reagents.

General Synthesis of 2-(Boc-aminomethyl)phenylacetamide Derivatives

A common method for the synthesis of amide derivatives involves the following steps:

-

Activation of the carboxylic acid of this compound.

-

Coupling with a desired amine.

-

Purification of the final product.

The following workflow illustrates a typical synthetic procedure.

Derivatives as Enzyme Inhibitors

Derivatives of phenylacetic acid have been widely explored as inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and monoamine oxidases (MAOs). The 2-(aminomethyl)phenylacetic acid scaffold provides a key structural motif for interaction with the active sites of these enzymes.

Matrix Metalloproteinase (MMP) Inhibitors